Cerium(III) fluoride trihydrate

Photocatalysis Environmental Remediation CeO2

For researchers requiring a reliable Ce³⁺ source, inconsistent hydration states in generic cerium fluorides compromise optical and catalytic reproducibility. This trihydrate ensures batch-to-batch stoichiometric precision. Key differentiation evidence: 1) Enables synthesis of pure CeF₃ scintillation crystals with fast ~20 ns decay time. 2) Forms CeF₃/TiO₂ composites achieving 162.2 μmol/g-cat methanol yield via CO₂ photoreduction. 3) Decomposes to monodisperse 8-11 nm CeF₃ nanocrystals for bio-imaging. Strict quality control eliminates transition metal contamination.

Molecular Formula CeF3H6O3
Molecular Weight 251.157 g/mol
Cat. No. B12850115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) fluoride trihydrate
Molecular FormulaCeF3H6O3
Molecular Weight251.157 g/mol
Structural Identifiers
SMILESO.O.O.[F-].[F-].[F-].[Ce+3]
InChIInChI=1S/Ce.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3
InChIKeyCBRINXJIESQMBP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Fluoride Trihydrate: Physical & Chemical Profile


Cerium(III) fluoride trihydrate (CeF₃·3H₂O) is a hydrated inorganic salt of the rare earth element cerium in its +3 oxidation state [1]. This compound belongs to the class of lanthanide trifluorides and is characterized by a white to off-white powder appearance, with the anhydrous form exhibiting a melting point of approximately 1460–1640 °C and a density of 6.16 g/cm³ [2][3]. It adopts the LaF₃ (tysonite) crystal structure and is practically insoluble in water but soluble in strong mineral acids [4][5]. The trihydrate form, with a molecular weight of 251.157 g/mol, is a common commercially available variant used as a precursor in materials synthesis, optical applications, and catalysis research [6].

Precursor Format
Hydrated CeF₃ for controlled thermal decomposition and solution-based synthesis
Processing Compatibility
Soluble in strong mineral acids; suited for acid-mediated processing routes
Optical Identity
100% Ce³⁺ activator; distinct upconversion and fast scintillation decay for photonic studies

Why CeF₃·3H₂O Cannot Be Substituted by Analogs


The selection of Cerium(III) fluoride trihydrate over other cerium salts or lanthanide fluorides is not arbitrary; its unique combination of hydration state, electronic configuration, and chemical stability dictates its suitability for specific high-value applications. Substituting with anhydrous CeF₃ alters precursor handling and thermal decomposition profiles, while replacing with CeO₂ eliminates fluoride-mediated surface effects critical in catalysis [1]. Similarly, using LaF₃ instead of CeF₃ forfeits the activator concentration advantage (100% Ce³⁺) and the specific upconversion luminescence essential for optical devices [2]. The following evidence quantifies these critical performance gaps.

CeF₃·3H₂O hydration state
Anhydrous CeF₃ may alter precursor handling and thermal decomposition profiles, limiting direct substitution in solution-based routes.
CeF₃·3H₂O fluoride surface effects
CeO₂ lacks fluoride-mediated surface chemistry; reported photocatalytic advantage of CeF₃ over CeO₂ may not transfer.
CeF₃·3H₂O 100% Ce³⁺ activator
LaF₃ or doped LaF₃:Ce shifts emission wavelength and decay kinetics; upconversion and specific scintillation characteristics may not replicate.

Quantitative Comparison: CeF₃·3H₂O vs. Key Alternatives


Methylene Blue Photodegradation: CeF₃ vs. CeO₂

In a direct comparative study under UV light irradiation, CeF₃ nanoparticles synthesized via a solution combustion method demonstrated significantly enhanced photocatalytic activity relative to CeO₂ nanoparticles prepared under analogous conditions [1]. The performance gap is explicitly stated, with CeF₃ exhibiting a higher degradation rate of the model pollutant methylene blue.

MB Photodegradation
Head-to-head
Higher degradation rate vs. CeO₂ under UV
Supports photocatalyst selection for dye degradation studies
Rate constant not reported in abstract; data to verify
Photocatalysis Environmental Remediation CeO2

CO₂ Photoreduction: CeF₃/TiO₂ vs. Pure TiO₂

The upconversion luminescence of CeF₃ enables the CeF₃/TiO₂ composite to function as a visible-light-driven photocatalyst, unlike pure TiO₂ which is inactive under these conditions [1]. The study reports a stark contrast in methanol yield from CO₂ reduction under visible light (>515 nm).

CO₂ Photoreduction
Head-to-head
162.2 µmol/g-cat methanol
Enables visible-light-driven CO₂ conversion; pure TiO₂ yields 0 µmol/g-cat
CeF₃/TiO₂ composite; >515 nm irradiation
CO2 Reduction Photocatalysis Upconversion

Luminescence Decay Kinetics: CeF₃ vs. LaF₃:Ce

Comparative spectroscopy of CeF₃ and LaF₃:Ce reveals significant differences in scintillation mechanisms arising from cerium ion concentration and site perturbation [1]. While LaF₃:Ce exhibits a 5d→4f fluorescence at 284–300 nm with a 20 ns decay time for optical excitation, 100% CeF₃ displays pronounced radiation trapping and an additional broad emission band peaking at 340 nm with a longer decay time of approximately 30 ns.

Luminescence Decay
Head-to-head
340 nm emission, ~30 ns decay
Distinct emission and timing vs. LaF₃:Ce (284–300 nm, 20 ns)
Radiation trapping broadens emission; relevant for wavelength-specific detection
Scintillation Radiation Detection Luminescence

CeF₃ Scintillation: Light Yield & Decay Time

CeF₃ exhibits a fast scintillation decay time within a range of 20 ns and a light yield between 5000 and 8000 photons/MeV, positioning it as a viable candidate for fast-timing applications in high-energy physics [1]. This performance is compared to other well-known scintillators like BaF₂, which has a faster core-valence luminescence component (~0.8 ns) but also a slow component (~600 ns), and NaI(Tl), which has a much higher light yield (~38,000 photons/MeV) but a significantly longer decay time (~230 ns) [2][3].

Scintillation Performance
Cross-study comparable
5000–8000 ph/MeV, ~20 ns decay
Fast-timing balance between speed and light output
Compared to NaI(Tl) ~38,000 ph/MeV, ~230 ns; BaF₂ fast 0.8 ns
Scintillator Light Yield Decay Time

Nanoparticle Monodispersity: CeF₃ Precursor Route

The use of a molecular precursor approach, specifically the decomposition of a Ce(III) complex with a diglyme ligand, yields monodisperse CeF₃ nanoparticles of 8–11 nm size [1]. This method is superior to conventional co-precipitation routes using simple Ce(III) salts, which often result in broader size distributions and agglomeration. The diglyme ligand acts as an in-situ capping reagent, enabling the production of stable, uniform colloidal dispersions.

Monodisperse Nanoparticles
Head-to-head
8–11 nm uniform CeF₃ nanocrystals
Molecular precursor route yields monodispersity; standard co-precipitation often polydisperse
Diglyme ligand as in-situ capping agent
Nanomaterials Synthesis Precursor Design

Large CeF₃ Single Crystal Growth & Scintillation

High-quality, large single crystals of CeF₃ are essential for high-energy physics detectors. Using the vertical Bridgman technique, crystals with a diameter of 40 mm and length up to 140 mm have been successfully grown, and their optical, scintillation, and radiation hardness properties have been measured [1]. This contrasts with other fluoride scintillators like BaF₂ or CaF₂(Eu), which may have different growth characteristics, cleavage planes, or hygroscopicity affecting large-scale production and detector integration.

Single Crystal Growth
Class-level
40 mm ∅ × 140 mm via Bridgman
Demonstrates scalable detector-grade crystal production
Radiation hardness measured; context-dependent
Crystal Growth Scintillator Radiation Hardness

Validated Applications of CeF₃·3H₂O


Photocatalytic Environmental Remediation & Solar Fuels

CeF₃·3H₂O serves as an effective precursor for synthesizing CeF₃ nanoparticles and CeF₃/TiO₂ composite photocatalysts. Evidence confirms that CeF₃ nanoparticles outperform CeO₂ in degrading methylene blue under UV light [1]. More critically, the CeF₃/TiO₂ composite enables visible-light-driven reduction of CO₂ to methanol (162.2 μmol/g-cat), a capability not present in pure TiO₂, due to CeF₃'s upconversion luminescence [2]. This makes the trihydrate a key material for developing next-generation catalysts for pollution control and renewable fuel production.

Fast-Timing Scintillators for High-Energy Physics

The pure, 100% Ce³⁺ activator concentration in CeF₃, synthesized from CeF₃·3H₂O, provides distinct scintillation properties with a fast decay time (~20 ns) and a light yield of 5000–8000 photons/MeV [1][2]. Unlike LaF₃:Ce, pure CeF₃ exhibits a broad emission peaking at 340 nm with a ~30 ns decay component due to radiation trapping, offering unique timing and wavelength characteristics for radiation detection [3]. The demonstrated ability to grow large, high-quality single crystals (up to 40 mm × 140 mm) validates its use in large-scale detector arrays [4].

Monodisperse Functional Nanocrystal Synthesis

For applications demanding precise nanoparticle engineering, CeF₃·3H₂O is an ideal starting material for creating well-defined molecular precursors. Research shows that a Ce(III) complex designed from hydrated cerium fluoride can be thermally decomposed to yield monodisperse, scintillating CeF₃ nanocrystals in the 8–11 nm range [1]. This level of size control and uniformity is essential for applications in bio-imaging, advanced optics, and nanocomposite fabrication, where polydisperse materials from conventional syntheses are unsuitable.

Optical Components & Coatings by Vapor Deposition

CeF₃'s optical properties and its ability to be processed into thin films and composites underpin its use in precision optics. The material is recognized as the most effective glass polishing agent for high-precision optics, a key differentiator from other rare earth oxides and fluorides [1]. Furthermore, its successful fabrication into polycrystalline thin films by vapor deposition techniques [2] and its integration into upconversion-enabled composites [3] support its procurement for manufacturing UV detectors, anti-reflective coatings, and other specialized optical components.

Application
Selection Property
Validation Focus
Photocatalytic environmental remediation & solar fuels
Photocatalytic degradation rate
MB dye removal and visible-light CO₂ reduction yield
Fast-timing scintillators for high-energy physics
Scintillation decay time and light yield
Timing resolution and large-crystal optical uniformity
Monodisperse functional nanocrystal synthesis
Nanoparticle size distribution and dispersibility
Monodispersity (8–11 nm) and colloidal stability
Optical components & coatings by vapor deposition
Film-forming ability and upconversion response
Thin-film transparency and polishing performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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